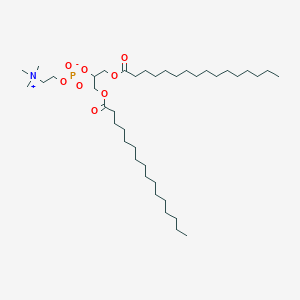

1,3-Dipalmitoyl-2-phosphatidylcholine

説明

特性

IUPAC Name |

1,3-di(hexadecanoyloxy)propan-2-yl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(49-50(44,45)48-35-34-41(3,4)5)37-47-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFBGSYWHRQAIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H80NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40208225 | |

| Record name | 1,3-Dipalmitoyl-2-phosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

734.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59540-22-6 | |

| Record name | 3,5,8-Trioxa-4-phosphatetracosan-1-aminium, 4-hydroxy-N,N,N-trimethyl-9-oxo-6-[[(1-oxohexadecyl)oxy]methyl]-, inner salt, 4-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59540-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dipalmitoyl-2-phosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059540226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dipalmitoyl-2-phosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-oxido-9-oxo-6-(palmitoylmethyl)-3,5,8-trioxa-4-phosphatetracosyl]trimethylammonium 4-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Academic Context and Structural Considerations of Dipalmitoylphosphatidylcholines

Overview of Phosphatidylcholines in Biological Systems and Model Membranes

Phosphatidylcholines (PCs) are a class of phospholipids (B1166683) that represent a fundamental component of most eukaryotic cell membranes. nih.gov Structurally, they are composed of a hydrophilic head group containing a phosphate (B84403) and a choline (B1196258) moiety, and two hydrophobic fatty acid tails, all attached to a glycerol (B35011) backbone. khanacademy.org This amphipathic nature is crucial for the formation of the lipid bilayer, the basic structure of all biological membranes, which acts as a semi-permeable barrier and a matrix for various membrane proteins. mdpi.com

In biological systems, PCs are the most abundant phospholipid class in mammalian membranes, often constituting 40-50% of the total phosphoglycerolipids. nih.gov They are integral to maintaining the structural integrity and fluidity of cell membranes and are involved in cellular processes such as cell signaling. wikipedia.org

In research, the amphipathic properties of PCs allow them to spontaneously form structures like micelles, monolayers, bilayers, and liposomes when in contact with a polar solvent. wikipedia.org This makes them invaluable for creating model membranes. These artificial bilayers are extensively used to study the physical properties of membranes and the interactions between lipids and other molecules, such as drugs or proteins. biosynth.comsigmaaldrich.com Dipalmitoylphosphatidylcholine, in particular, is a key component in these models due to its well-defined properties.

Distinct Structural Isomerism: 1,3-Dipalmitoyl-2-phosphatidylcholine vs. 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

The term "dipalmitoylphosphatidylcholine" can refer to more than one molecule. The specific placement of the two palmitic acid chains and the phosphocholine (B91661) headgroup on the glycerol backbone creates distinct positional isomers with different properties. The most common and extensively studied isomer is 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), often referred to as α-DPPC. Its lesser-known counterpart is this compound, or β-DPPC.

Structural Differences and Stereochemistry

The fundamental difference between these two isomers lies in the attachment points on the three-carbon glycerol backbone.

1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): In this isomer, the two palmitic acid (C16:0) chains are esterified to the sn-1 and sn-2 positions of the glycerol backbone. The phosphocholine headgroup is attached at the sn-3 position. The term "sn" (stereospecifically numbered) indicates that the central carbon (sn-2) is a chiral center, leading to a specific three-dimensional conformation. researchgate.netlarodan.com

This compound: In this isomer, the two palmitic acid chains are attached to the outer 1 and 3 positions of the glycerol backbone. The phosphocholine headgroup is consequently located at the central position 2. This arrangement means the glycerol backbone of this molecule is achiral.

A significant structural consequence of this isomeric difference is the proposed orientation of the glycerol backbone relative to the membrane surface. In the common α-DPPC, the backbone is oriented perpendicular to the bilayer surface. However, studies on the β-isomer (1,3-DPPC) suggest that its glycerol backbone adopts an orientation parallel to the bilayer surface. capes.gov.br This fundamental difference in conformation has profound effects on how the molecules pack together in a membrane.

| Feature | 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | This compound |

| Acyl Chain Positions | sn-1 and sn-2 | 1 and 3 |

| Headgroup Position | sn-3 | 2 |

| Glycerol Chirality | Chiral at sn-2 | Achiral |

| Glycerol Backbone Orientation | Perpendicular to bilayer surface | Parallel to bilayer surface (proposed) |

Implications for Membrane Organization and Dynamics in Research

The structural isomerism between DPPC and its 1,3-counterpart leads to significant differences in their biophysical properties and behavior in model membranes. These differences are critical for researchers when constructing and interpreting experiments on membrane dynamics.

Thermotropic Behavior: One of the most striking differences is in the phase transition temperatures. Hydrated DPPC exhibits a well-characterized main phase transition temperature (Tm) from a gel-like state to a liquid-crystalline state at approximately 41.3 °C. wikipedia.org In contrast, hydrated this compound shows more complex thermotropic behavior, with endothermic transitions observed at both 27 °C and 37 °C. capes.gov.br

Molecular Packing and Hydration: X-ray diffraction studies have revealed differences in how the isomers pack into bilayers. Above its main transition, at 37 °C, the 1,3-isomer forms a liquid crystalline phase (Lα) with a bilayer periodicity of 65 Å and is highly hydrated with 48 moles of water per mole of lipid. capes.gov.br Between 30 °C and 35 °C, it exists in a gel phase (Lβ) with a much smaller bilayer periodicity of 47 Å and lower hydration (22 moles of water). capes.gov.br This small periodicity has led to the suggestion that the hydrocarbon chains in this phase are interdigitated. capes.gov.br This contrasts with the typical non-interdigitated gel phase of DPPC. This altered packing in the 1,3-isomer is thought to be a direct result of the parallel orientation of its glycerol backbone, which increases the intramolecular separation between the acyl chains. capes.gov.br

Aggregation and Enzymatic Interaction: The aggregation behavior of the 1,3-isomer also depends on acyl chain length. While shorter chain versions (C8) form micelles, the C16 variant (this compound) has been shown to form planar bilayers, similar to DPPC. nih.gov However, a key functional difference emerges in their interaction with enzymes. While natural 1,2-diacyl-PCs are substrates for enzymes like phospholipase D (PLD), research has shown that 1,3-diacylglycero-2-phosphocholines are not hydrolyzed by PLD and instead act as inhibitors. nih.gov This has significant implications for studies involving membrane signaling and lipid metabolism.

| Property | 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | This compound |

| Main Transition Temp. (Tm) | ~41.3 °C | 37 °C (also a transition at 27 °C) capes.gov.br |

| Bilayer Periodicity (d) | ~64 Å (Lα phase, 50°C) | 65 Å (Lα phase, >37°C), 47 Å (Lβ phase, 30-35°C) capes.gov.br |

| Hydration (mol H₂O/mol lipid) | ~25 (Lα phase) | 48 (Lα phase), 22 (Lβ phase) capes.gov.br |

| Proposed Gel Phase Packing | Non-interdigitated | Interdigitated capes.gov.br |

| Phospholipase D Interaction | Substrate | Inhibitor nih.gov |

Historical Development of Dipalmitoylphosphatidylcholine Research

The study of phospholipids dates back to the 19th century, but the focused investigation of specific, synthetic phospholipids like dipalmitoylphosphatidylcholine is a more recent endeavor. The concept of the lipid bilayer as the fundamental structure of cell membranes was proposed in the early 20th century and refined into the "fluid mosaic model" in 1972. nih.gov

Research into DPPC, the 1,2-isomer, gained significant traction in the mid-20th century. Its importance was highlighted by its identification as the major component of pulmonary surfactant, the substance that reduces surface tension in the lungs. wikipedia.orgtaylorandfrancis.com This discovery led to the development of the first synthetic surfactant therapies for respiratory distress syndrome (RDS) in premature infants in the 1960s, which initially used DPPC alone. wikipedia.org

The study of positional isomers like this compound came later, as synthetic and analytical techniques became more sophisticated. A key period for this specific compound was the late 1980s and beyond. A 1987 study by Stumpel, Eibl, and Nicksch was pivotal in characterizing the unique thermotropic properties and structure of the 1,3-isomer, proposing the unusual parallel orientation of its glycerol backbone. capes.gov.br Further work in 2000 by Hauenschild and colleagues elaborated on the synthesis of a series of 1,3-diacyl-glycero-2-phosphocholines and identified their distinct behavior as inhibitors of phospholipase D. nih.gov The ongoing development of advanced analytical methods, such as sophisticated mass spectrometry techniques, continues to improve the ability of researchers to differentiate and quantify various lipid isomers in complex biological samples, underscoring the functional importance of their precise molecular structure. researchgate.netnih.govnih.gov

Synthetic Methodologies and Advanced Chemical Modifications for Research

Chemical Synthesis of Dipalmitoylphosphatidylcholines for Research Applications

The chemical synthesis of specific phosphatidylcholine isomers, such as 1,3-dipalmitoyl-2-phosphatidylcholine, is a multi-step process that requires careful control of regioselectivity. This is typically achieved through the strategic use of protecting groups or by building the molecule around a pre-formed, stereochemically defined backbone.

Protection-Deprotection Strategies in Synthesis

Classical chemical synthesis of asymmetrically substituted glycerophospholipids relies heavily on protection-deprotection strategies to ensure the correct placement of acyl chains. For the synthesis of this compound, the primary challenge is to acylate the hydroxyl groups at the sn-1 and sn-3 positions of the glycerol (B35011) backbone while leaving the sn-2 position free for subsequent phosphorylation.

A common strategy involves the following conceptual steps:

Protection of the sn-2 Hydroxyl Group: The synthesis begins with a glycerol derivative where the sn-2 hydroxyl is protected with a chemical group that is stable under the conditions required for acylation. A benzyl (B1604629) group is a common choice for this role.

Acylation of sn-1 and sn-3 Positions: The free primary hydroxyl groups at the sn-1 and sn-3 positions are then esterified with palmitic acid. This is often carried out using an activated form of the fatty acid, such as palmitoyl (B13399708) chloride, in the presence of a base.

Deprotection of the sn-2 Hydroxyl: The protecting group at the sn-2 position is selectively removed. For instance, a benzyl group can be removed via catalytic hydrogenolysis, yielding 1,3-dipalmitoyl-glycerol.

Phosphorylation: The newly exposed hydroxyl group at the sn-2 position is then phosphorylated to introduce the phosphocholine (B91661) headgroup, completing the synthesis.

This stepwise approach, while effective, can be complex and require multiple purification steps. Acyl migration, where a fatty acid chain moves from one position to another (e.g., from sn-1 to sn-2), is a potential side reaction that can occur during these steps, particularly in intermediates with a free hydroxyl group, reducing the purity of the final product. rsc.org

| Protecting Group Strategy for 1,3-Isomer | |

| Step | Description |

| 1. Protection | The sn-2 hydroxyl of a glycerol precursor is protected (e.g., with a benzyl group). |

| 2. Acylation | The free sn-1 and sn-3 hydroxyls are esterified with palmitic acid. |

| 3. Deprotection | The sn-2 protecting group is selectively removed to yield 1,3-dipalmitoyl-glycerol. |

| 4. Phosphorylation | The phosphocholine headgroup is attached to the free sn-2 hydroxyl group. |

Stereoselective Synthesis of Specific Isomers

Achieving high stereochemical purity is critical in phospholipid research. While classical protection-deprotection methods can be used, chemoenzymatic approaches have become powerful tools for the stereoselective synthesis of specific isomers like this compound. The key to this strategy is the synthesis of the intermediate, 1,3-dipalmitoyl-glycerol (1,3-DPG).

Direct chemical methods for producing 1,3-diacylglycerols (1,3-DAGs) often lack positional selectivity and result in mixtures of 1,2- and 1,3-isomers. google.com To overcome this, 1,3-regiospecific lipases are employed. These enzymes selectively catalyze the esterification of the primary hydroxyl groups (sn-1 and sn-3) of glycerol. google.comgoogle.com

A typical chemoenzymatic synthesis involves:

Enzymatic Esterification: Glycerol is reacted with two equivalents of palmitic acid in a solvent-free system or an organic solvent, using an immobilized 1,3-specific lipase (B570770) such as Lipozyme TL IM or Lipozyme RM IM. dss.go.thnih.gov The reaction is driven to completion by removing the water produced, often under a vacuum. nih.gov This step yields highly pure 1,3-dipalmitoyl-glycerol.

Chemical Phosphorylation: The resulting 1,3-dipalmitoyl-glycerol, with its free sn-2 hydroxyl group, is then subjected to a chemical phosphorylation reaction to introduce the phosphocholine headgroup, yielding the final this compound product.

This chemoenzymatic route is often more efficient and produces fewer isomeric impurities than purely chemical methods that involve complex protection and deprotection steps. google.comnih.gov

Enzymatic Synthesis and Transesterification for Modified Dipalmitoylphosphatidylcholines

Enzymatic methods offer mild reaction conditions and high specificity, making them ideal for synthesizing and modifying phospholipids (B1166683).

Enzymatic synthesis of the 1,3-dipalmitoyl-glycerol backbone is a well-established method, primarily using 1,3-specific lipases. nih.gov These reactions can be performed as a direct esterification of glycerol with palmitic acid. dss.go.thnih.gov The choice of enzyme is critical, as its activity must be maintained at temperatures above the melting point of palmitic acid. nih.gov

Transesterification is another powerful enzymatic tool used to modify existing phospholipids. In this process, a lipase catalyzes the exchange of fatty acid chains. For instance, a common phospholipid like soybean phosphatidylcholine can be reacted with a large excess of palmitic acid (or its ethyl ester) in the presence of a lipase like Novozym 435. researchgate.net The enzyme can replace the existing fatty acids at the sn-1 and sn-2 positions with palmitic acid, leading to the formation of dipalmitoylphosphatidylcholine. While this method primarily yields the 1,2-isomer due to the structure of the starting material, it demonstrates the principle of enzymatic modification. Similar strategies could be envisioned for modifying lysophospholipids.

| Enzyme | Type | Application in Synthesis/Modification | Reference |

| Lipozyme TL IM | 1,3-specific Lipase | Direct esterification of glycerol with palmitic acid to form 1,3-dipalmitoyl-glycerol. | nih.gov |

| Lipozyme RM IM | 1,3-specific Lipase | Direct esterification of glycerol with various fatty acids to produce 1,3-diacylglycerols. | dss.go.th |

| Novozym 435 | Lipase | Transesterification of phosphatidylcholine with fatty acid esters to produce modified phospholipids. | researchgate.net |

| Phospholipase A₂ | Hydrolase | Involved in the deacylation-reacylation (remodeling) cycle of phospholipids in biological systems. | nih.gov |

Isotopic Labeling Strategies for Metabolic and Structural Studies

Isotopically labeled lipids are indispensable tools for tracking metabolic pathways and for advanced structural analysis using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Deuterated Labeling for NMR and Mass Spectrometry Imaging

Deuterium (B1214612) (²H) labeling is widely used to study the structure and dynamics of lipid membranes. To synthesize deuterated this compound, deuterated palmitic acid (palmitic acid-d₃₁) is used as a starting material in the chemical or chemoenzymatic routes described previously. The resulting phospholipid contains deuterated acyl chains, which are nearly "invisible" in standard ¹H-NMR, thus simplifying complex spectra.

In ²H-NMR (deuterium NMR), the deuterium labels act as probes. The quadrupolar splitting of the deuterium signal provides detailed information on the orientation and motion of the acyl chains within a lipid bilayer. This allows researchers to measure parameters like chain order and membrane thickness, providing insights into how different lipids affect membrane properties.

Carbon-13 Labeling for Tracer Studies

Carbon-13 (¹³C) is a stable isotope used extensively in metabolic tracer studies to follow the fate of molecules within cells and organisms. wikipedia.org Synthesis of ¹³C-labeled this compound can be achieved by using palmitic acid that has been enriched with ¹³C at specific positions or uniformly throughout the chain (e.g., ¹³C₁₆-palmitic acid).

Once introduced into a biological system, the ¹³C-labeled phospholipid can be tracked using mass spectrometry. This allows researchers to monitor its incorporation into cell membranes, its degradation by enzymes like phospholipases, and the subsequent trafficking and reutilization of the released ¹³C-palmitic acid into other metabolic pathways, such as fatty acid oxidation or the synthesis of other complex lipids. mdpi.com This provides a quantitative view of lipid metabolism and homeostasis under various physiological or pathological conditions. researchgate.net

Biochemical Pathways and Enzymatic Transformations of Dipalmitoylphosphatidylcholine

De Novo Biosynthesis Pathways in Model Organisms and Cellular Systems

The primary route for the endogenous production of phosphatidylcholine (PC), including dipalmitoylphosphatidylcholine (DPPC), is the de novo synthesis pathway, commonly known as the Kennedy pathway or the cytidine (B196190) diphosphate-choline (CDP-choline) pathway. wikipedia.orgnih.gov This process is fundamental in eukaryotic cells for maintaining membrane structure and function. nih.govresearchgate.net In the context of the lungs, for instance, approximately 45% of the DPPC found in pulmonary surfactant is generated through this de novo route. wikipedia.org The synthesis occurs in the endoplasmic reticulum of cells like alveolar type II pneumocytes. wikipedia.org

The pathway begins with the phosphorylation of choline (B1196258), which is then converted to CDP-choline. youtube.com This activated form of choline is subsequently combined with diacylglycerol (DAG) to form phosphatidylcholine. nih.gov While this pathway produces various species of PC, the specific 1,3-dipalmitoyl-2-phosphatidylcholine isoform often requires subsequent remodeling.

The CDP-choline pathway involves a sequence of three critical enzymatic reactions to synthesize phosphatidylcholine from choline and diacylglycerol. researchgate.net

Choline Kinase (CK): This enzyme catalyzes the initial, committed step of the pathway. nih.gov It transfers a phosphate (B84403) group from ATP to choline, forming phosphocholine (B91661). nih.govyoutube.com

CDP-choline:1,2-diacylglycerol cholinephosphotransferase (CPT): In the final step, CPT facilitates the transfer of the phosphocholine head group from CDP-choline to a diacylglycerol (DAG) molecule, yielding phosphatidylcholine and releasing CMP. nih.govnih.gov

The concerted action of these enzymes ensures the steady production of PC necessary for cellular membranes and, in specialized cells like pneumocytes, for the synthesis of pulmonary surfactant. wikipedia.orgnih.gov

The regulation of phosphatidylcholine biosynthesis is crucial for cellular homeostasis and is primarily controlled by two key enzymes: choline kinase (CK) and CTP:phosphocholine cytidylyltransferase (CCT). nih.gov

CTP:phosphocholine cytidylyltransferase (CCT) is the principal regulatory enzyme in the CDP-choline pathway. researchgate.netnih.gov Its activity is modulated by its association with cellular membranes. The enzyme exists in both a soluble, inactive form in the cytoplasm and a membrane-bound, active form. nih.gov Translocation to membranes, such as the endoplasmic reticulum and the nuclear envelope, activates CCT, thereby increasing the rate of PC synthesis in response to cellular demand for membrane phospholipids (B1166683). nih.gov

| Enzyme | Function in Pathway | Regulatory Role |

| Choline Kinase (CK) | Phosphorylates choline to phosphocholine. nih.gov | The first committed step; can influence the flux of choline into the pathway. nih.govnih.gov |

| CTP:phosphocholine cytidylyltransferase (CCT) | Converts phosphocholine to CDP-choline. researchgate.net | The primary rate-limiting and regulated step; activated by membrane association. researchgate.netnih.gov |

| Cholinephosphotransferase (CPT) | Transfers phosphocholine from CDP-choline to diacylglycerol to form PC. nih.gov | The final catalytic step in the de novo pathway. nih.gov |

Acyl Remodeling and Lipid Turnover Mechanisms

While the de novo pathway produces a baseline pool of phosphatidylcholine, it does not typically yield the highly specific dipalmitoyl form (DPPC) directly in sufficient quantities for functions like pulmonary surfactant. wikipedia.orgnih.gov Most newly synthesized PC contains an unsaturated fatty acid at the sn-2 position. Therefore, a significant portion of DPPC is formed through a process of acyl remodeling, also known as the Lands cycle. e-century.usmdpi.com This cycle involves the sequential removal and replacement of fatty acyl chains on the glycerol (B35011) backbone of a pre-existing phospholipid molecule. ebi.ac.ukreactome.org This mechanism allows for the precise tailoring of the fatty acid composition of phospholipids to meet specific structural and functional requirements. mdpi.com

The remodeling of phosphatidylcholine into DPPC is a two-step process catalyzed by two key enzymes:

Phospholipase A2 (PLA2): The cycle begins with the deacylation of a phosphatidylcholine molecule, typically one containing an unsaturated fatty acid at the sn-2 position. nih.gove-century.us Phospholipase A2 enzymes hydrolyze the ester bond at this sn-2 position, releasing the fatty acid and generating a lysophosphatidylcholine (B164491) (LPC) intermediate. nih.govnih.govnih.gov In the context of lung surfactant synthesis, an acidic, Ca²⁺-independent phospholipase A₂ (aiPLA₂) has been identified as playing a role in this deacylation step. nih.gov

Lysophosphatidylcholine Acyltransferase (LPCAT): The resulting LPC (specifically, 1-palmitoyl-2-lysophosphatidylcholine) is then re-acylated by a lysophosphatidylcholine acyltransferase (LPCAT). wikipedia.orgnih.gov This enzyme transfers a palmitoyl (B13399708) group from palmitoyl-CoA to the now-vacant sn-2 position of the LPC molecule. nih.gov This reacylation step results in the formation of 1,2-dipalmitoylphosphatidylcholine (B195732) (DPPC). nih.gov LPCAT1 is a specific isoform of this enzyme that is highly expressed in lung alveolar type II cells and is considered critical for the synthesis of DPPC for pulmonary surfactant. researchgate.netnih.gov

This deacylation-reacylation cycle is a dynamic process that allows cells to adjust the fatty acid composition of their membranes and secreted lipids in response to physiological needs. e-century.us

The enzymes involved in lipid metabolism exhibit substrate specificity that is crucial for their biological function. Phospholipases, in particular, show specificity for certain phospholipid head groups and the fatty acids esterified to the glycerol backbone.

Phospholipase A2 (PLA2) enzymes typically hydrolyze the fatty acid at the sn-2 position of glycerophospholipids. nih.gov This position is overwhelmingly occupied by polyunsaturated fatty acids in many membrane phospholipids. nih.gov However, the remodeling pathway for DPPC synthesis specifically requires the removal of an existing fatty acid to allow for the insertion of a saturated palmitic acid. nih.gov

Conversely, some phospholipases are capable of hydrolyzing saturated phospholipids. For example, studies on rat liver lysosomes have identified a phospholipase with an acidic pH optimum (pH 4.5) that can cleave both fatty acid ester linkages of lecithin (B1663433) (phosphatidylcholine), including saturated forms like DPPC. nih.govresearchgate.net This indicates that while PLA2 is key for remodeling, other phospholipases can hydrolyze DPPC for catabolism. The activity of these enzymes is highly dependent on the physical state of the lipid substrate, such as its presence in ordered lipid microdomains or phase boundaries within a membrane. researchgate.net

Catabolism and Recycling Pathways in Biological Systems

Dipalmitoylphosphatidylcholine is not a static endpoint in cellular metabolism; it is subject to continuous turnover through catabolism and recycling pathways. nih.govnih.gov These processes are essential for removing old or damaged lipid molecules and for salvaging their components for the synthesis of new phospholipids.

In the lung, granular pneumocytes can take up exogenous phospholipids, such as those from the surfactant layer, and degrade them. nih.gov The breakdown of DPPC is initiated by phospholipases, which can hydrolyze the ester bonds to release free fatty acids and the glycerophosphocholine backbone. nih.gov A lysosomal phospholipase, for instance, has been shown to break down lecithin into its constituent parts. researchgate.net

Investigations into the Enantiomeric Forms and their Biochemical Roles (e.g., Ent-DPPC in Cholesterol Metabolism Research)

The study of enantiomers, which are non-superimposable mirror images of a chiral molecule, provides a powerful tool for understanding the stereospecificity of molecular interactions in biological systems. In the context of this compound (DPPC), the natural form is specifically 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, which possesses a chiral center at the sn-2 position of the glycerol backbone. Its enantiomer is 2,3-dipalmitoyl-sn-glycero-1-phosphocholine. Research into the biochemical roles of these enantiomeric forms, particularly in relation to cholesterol, offers critical insights into the structural and functional organization of cell membranes.

While direct research focusing specifically on the metabolic fate of enantiomeric DPPC (ent-DPPC) in cholesterol metabolism is limited, a significant body of work has explored the stereospecific interactions between cholesterol and phospholipid enantiomers. These studies often utilize the unnatural enantiomer of cholesterol, ent-cholesterol, as a probe to differentiate between direct, stereospecific molecular interactions with proteins and more general, physical effects on the lipid bilayer. nih.govnih.govnih.gov

Investigations have shown that several peptides and proteins require a specific chirality of membrane lipids to induce the formation of cholesterol-rich domains. nih.govnih.gov However, studies examining the direct interaction between DPPC and cholesterol have found that the two enantiomers of DPPC interact almost indistinguishably with natural cholesterol. nih.gov This suggests that the direct binding and condensing effect of cholesterol on DPPC is not strongly dependent on the stereochemistry of the phospholipid's glycerol backbone.

Despite the lack of strong enantioselectivity in the direct one-on-one interaction, the chirality of phospholipids plays a crucial role in the higher-order organization of membranes. Fluorescence microscopy studies of phospholipid monolayers have demonstrated that phospholipid chirality has a profound effect on the shape and handedness of lipid domains. nih.govacs.org In contrast, the effect of cholesterol's own chirality on domain shape is minor and typically observable only in specific circumstances, such as in racemic mixtures of phospholipids. nih.gov This indicates that while cholesterol itself may not "select" a DPPC enantiomer, the inherent chirality of the phospholipids dictates the geometry of the domains that cholesterol partitions into.

Research Findings on Stereospecific Interactions

| Experimental System | Key Finding | Implication for DPPC-Cholesterol Interaction | Reference |

|---|---|---|---|

| DPPC vesicles with cholesterol | Proton NMR linewidths at sn-1 and sn-3 positions of DPPC respond differently to cholesterol addition. | Suggests a stereospecific interaction occurs in the glycerol backbone region of the membrane. | nih.gov |

| Monolayers with DPPC/ent-DPPC and cholesterol/ent-cholesterol | Phospholipid chirality has a major effect on the chirality of domain shapes; cholesterol chirality has a minor effect. | The inherent chirality of DPPC is more critical for the geometry of lipid rafts than the chirality of cholesterol. | nih.govacs.org |

| Mixed lipid membranes with peptides and cholesterol/ent-cholesterol | Peptide-induced segregation of cholesterol into domains is strongly affected by cholesterol's chirality. | Stereospecificity can become critical in complex, multi-component systems involving proteins, even if the direct lipid-sterol interaction is not strongly selective. | nih.govnih.gov |

| Bilayer membranes of egg sphingomyelin (B164518) with cholesterol/ent-cholesterol | Natural and enantiomeric cholesterol have identical effects on the phase behavior and structure of sphingomyelin bilayers. | Contrasts with some monolayer studies and suggests that findings of enantioselectivity can be dependent on the model system used. | nih.gov |

| Vesicles with conformationally restricted DPPC analogs and cholesterol | Limiting the conformational mobility of the glycerol backbone affects the interaction with cholesterol. | The flexibility and specific geometry of the DPPC headgroup region are important for its interaction with cholesterol. | nih.gov |

Biophysical Investigations of Membrane Organization and Dynamics

Dipalmitoylphosphatidylcholine in Model Membrane Systems

1,3-Dipalmitoyl-2-phosphatidylcholine (DPPC) is a major component of mammalian cell membranes, constituting 40-50% of the total cellular phospholipids (B1166683). Its amphiphilic nature, with a hydrophilic head group and two hydrophobic acyl chains, allows it to self-assemble into bilayers in aqueous environments, forming the fundamental structure of biological membranes. These characteristics make DPPC an excellent candidate for creating model membrane systems to study various biophysical phenomena.

Liposomes and vesicles are spherical structures composed of one or more lipid bilayers enclosing an aqueous core. They are extensively used as models for biological membranes and as drug delivery vehicles. The preparation of DPPC liposomes often involves dissolving the lipid in an organic solvent, followed by evaporation to form a thin film. This film is then hydrated with an aqueous buffer, leading to the spontaneous formation of multilamellar vesicles (MLVs). To obtain small unilamellar vesicles (SUVs), MLVs can be subjected to techniques such as sonication or extrusion.

The characterization of these prepared liposomes is crucial to ensure their suitability for specific research applications. Key parameters that are typically evaluated include:

Morphology and Size Distribution: Techniques like transmission electron microscopy (TEM) and dynamic light scattering (DLS) are employed to visualize the shape and determine the size distribution of the liposomes.

Lamellarity: This refers to the number of lipid bilayers in a liposome (B1194612). Techniques such as small-angle X-ray scattering (SAXS) and ³¹P-NMR spectroscopy can be used to distinguish between unilamellar and multilamellar vesicles.

Encapsulation Efficiency: For applications involving the encapsulation of molecules, it is essential to determine the percentage of the substance that has been successfully entrapped within the liposomes. This is often achieved by separating the liposomes from the unencapsulated material using methods like gel filtration or dialysis, followed by quantification of the encapsulated substance. ijpsjournal.comresearchgate.net

Thermotropic Behavior: Differential scanning calorimetry (DSC) is a powerful technique to study the phase transitions of the lipid bilayer as a function of temperature. mdpi.com For instance, human recombinant interleukin-2 has been successfully associated with or encapsulated within DPPC liposomes, with the protein interacting with the lipid bilayer and also being entrapped in the aqueous phase. nih.gov

Supported lipid bilayers (SLBs) are planar lipid bilayers that are deposited on a solid substrate. They provide a stable and accessible model system for studying membrane properties and interactions with other molecules. A common method for forming SLBs is the vesicle fusion technique, where a suspension of DPPC vesicles is brought into contact with a hydrophilic solid support, such as silica or mica. The vesicles then adsorb, rupture, and fuse to form a continuous bilayer on the surface.

DPPC monolayers, on the other hand, are single layers of DPPC molecules formed at an air-water or oil-water interface. The Langmuir-Blodgett trough is a key instrument used to form and study these monolayers. wikipedia.org By compressing the monolayer with movable barriers, the area per molecule can be controlled, and the surface pressure can be measured. This allows for the investigation of the different phases of the monolayer and their transitions.

Various techniques are used to characterize SLBs and monolayers:

X-ray Reflectivity: This technique provides detailed information about the structure of the SLB normal to the surface, including the bilayer thickness and electron density profile. nih.gov

Vibrational Sum Frequency Generation (VSFG) Spectroscopy: VSFG is a surface-sensitive technique that can provide information about the molecular orientation and conformation of the lipid molecules in a monolayer. rsc.org

Brewster Angle Microscopy (BAM): BAM allows for the direct visualization of the morphology and phase behavior of Langmuir monolayers at the air-water interface. nih.gov

Studies have shown that the physical state of the DPPC in Langmuir-Blodgett films can be controlled by varying the subphase temperature and surface pressure during deposition, allowing for the creation of ordered or disordered assemblies. nih.gov

Phase Behavior and Thermotropic Transitions

The physical state and organization of DPPC membranes are highly dependent on temperature and hydration, leading to distinct phase behaviors and thermotropic transitions.

Fully hydrated DPPC bilayers exhibit several distinct lamellar phases as a function of temperature:

Gel Phase (Lβ'): At low temperatures, the hydrocarbon chains of the DPPC molecules are in a highly ordered, all-trans configuration, resulting in a tightly packed and relatively rigid gel-like state.

Rippled Gel Phase (Pβ'): Upon heating, the Lβ' phase transitions to a Pβ' phase, characterized by a periodic, wave-like undulation of the bilayer.

Fluid or Liquid-Crystalline Phase (Lα): At higher temperatures, the membrane undergoes a main phase transition to the Lα phase. In this phase, the hydrocarbon chains are more disordered with an increased number of gauche conformations, leading to a more fluid and dynamic membrane.

Molecular dynamics simulations have been instrumental in providing a detailed, atomistic view of these phases. For instance, simulations of a gel-phase DPPC bilayer have shown good agreement with experimental data from X-ray and neutron diffraction, confirming the ordered packing of the hydrocarbon chains. nih.govcore.ac.uk

| Phase | Abbreviation | Chain Conformation | Bilayer Structure |

|---|---|---|---|

| Gel Phase | Lβ' | All-trans, ordered | Tightly packed, rigid |

| Rippled Gel Phase | Pβ' | Ordered with some defects | Periodically undulated |

| Fluid Phase | Lα | Disordered, increased gauche | Fluid, dynamic |

Temperature is a primary determinant of the phase state of DPPC membranes. The transition from the gel phase to the fluid phase, known as the main phase transition, occurs at a specific temperature (Tm), which for fully hydrated DPPC is approximately 41°C. acs.org This transition is accompanied by significant changes in the structural parameters of the bilayer. For instance, the area per lipid molecule increases, while the bilayer thickness decreases as the membrane transitions from the gel to the fluid phase. nih.gov

Hydration also plays a critical role in the phase behavior of DPPC. The presence of water molecules at the lipid-water interface is essential for the formation of the fluid Lα phase. Dehydration can lead to an increase in the main phase transition temperature and can induce the formation of different gel phases. researchgate.net The interaction between the phosphate (B84403) group of DPPC and water molecules is a key factor in the hydration of the membrane. nih.gov The degree of hydration of the polar headgroups is a significant factor governing the packing arrangement in the different phases. acs.org

| Parameter | Influence | Effect on DPPC Membrane |

|---|---|---|

| Temperature | Increase | Induces transition from gel to fluid phase, increases area per lipid, decreases bilayer thickness. nih.gov |

| Hydration | Decrease | Increases main phase transition temperature, can induce different gel phases. researchgate.net |

Membrane Fluidity, Permeability, and Structural Dynamics

The dynamic properties of DPPC membranes, such as fluidity and permeability, are intimately linked to their phase state and molecular organization.

Membrane permeability is a measure of the rate at which molecules can pass through the lipid bilayer. The permeability of DPPC membranes is highly dependent on their phase state. The ordered and tightly packed nature of the gel phase presents a significant barrier to the passage of molecules. Conversely, the more disordered and dynamic fluid phase is generally more permeable. Studies have shown that the addition of cholesterol to DPPC bilayers can decrease water permeability by increasing the order of the lipid chains and reducing the free volume within the membrane. acs.orgresearchgate.net

The structural dynamics of DPPC membranes have been investigated using a variety of experimental and computational techniques. Molecular dynamics simulations have provided detailed insights into the conformational changes of the lipid molecules, including the trans-gauche isomerization of the acyl chains that underlies the main phase transition. fau.de These simulations have also revealed the complex interplay of forces that govern the self-assembly and dynamic behavior of DPPC bilayers.

Interactions of Dipalmitoylphosphatidylcholine with Other Biomolecules

Lipid-Lipid Interactions

The behavior and organization of DPPC within a membrane are significantly influenced by its neighboring lipids. These interactions are crucial for determining the physical state of the membrane, including its fluidity and the formation of distinct domains.

Interactions with Cholesterol and Sterols

Cholesterol is a well-known modulator of membrane properties, and its interaction with DPPC is a classic example of this. The presence of cholesterol in a DPPC bilayer has a profound "condensing effect," leading to a more ordered and less permeable membrane. nih.govbiorxiv.org This interaction is concentration-dependent and gives rise to distinct phases within the membrane.

At lower cholesterol concentrations, a liquid-disordered (l d ) phase with lower lipid order coexists with a more rigid gel (s o ) phase. As the concentration of cholesterol increases, it induces the formation of a liquid-ordered (l o ) phase, which is characterized by the high conformational order of the lipid acyl chains, similar to a gel phase, but with the lateral mobility of a fluid phase. nih.govresearchgate.net Molecular dynamics simulations have shown that cholesterol enhances the order of DPPC's hydrocarbon chains and reduces the probability of gauche defects, leading to a smaller average area per lipid. nih.gov The phase diagram of DPPC-cholesterol mixtures is complex, showing regions of coexisting l d and l o phases, and at certain temperatures and concentrations, even the coexistence of three phases (l d , l o , and s o ). acs.orgnih.gov

The interaction is also sensitive to the specific structure of the sterol. For instance, the position of the double bond in the sterol's ring system and the nature of the functional group at the 3-position are critical for the molecular association with DPPC and the subsequent formation of sterol-phospholipid rich lateral domains. nih.gov Studies with various cholesterol analogs have revealed that not all sterols induce the same degree of ordering or phase separation in DPPC monolayers, highlighting the specificity of these interactions. nih.gov For example, simulations have indicated that cholesterol has a stronger ordering and condensing effect on DPPC bilayers compared to ergosterol, which is attributed to cholesterol's more planar ring structure and better alignment with the DPPC chains. biorxiv.org

Table 1: Effect of Cholesterol on DPPC Bilayer Properties

| Cholesterol Concentration | Effect on DPPC Bilayer | Resulting Phase(s) |

|---|---|---|

| Low | Induces coexistence of disordered and ordered domains. | Liquid-disordered (ld) + Gel (so) |

| High | Increases lipid chain order while maintaining lateral mobility. | Liquid-ordered (lo) |

| Intermediate | Can lead to the coexistence of multiple phases depending on temperature. | ld + lo, or ld + lo + so |

Interactions with Other Phospholipids (B1166683) (e.g., DOPC, DMPC, DSPC, POPC)

The interactions of DPPC with other phospholipids are governed by factors such as acyl chain length, degree of saturation, and headgroup structure. These interactions determine the miscibility and phase behavior of the lipid mixture, leading to either homogenous mixing or the formation of distinct lipid domains.

In mixtures with phospholipids that have different chain lengths or saturation levels, such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), phase separation is a common phenomenon. For instance, in ternary mixtures of DPPC, the unsaturated lipid DOPC, and cholesterol, distinct liquid-ordered (l o ) and liquid-disordered (l d ) phases are observed. nih.govmpg.de The hybrid lipid POPC, which has one saturated and one unsaturated acyl chain, can act as a "linactant" in DPPC-rich membranes, localizing at the boundaries of domains and reducing the line tension between different phases. rsc.org

Table 2: Interactions of DPPC with Other Phospholipids

| Phospholipid | Key Interaction Characteristics with DPPC | Observed Effects |

|---|---|---|

| DOPC (unsaturated) | Promotes phase separation into ld and lo domains in the presence of cholesterol. nih.govmpg.de | Formation of fluid, disordered domains. |

| DMPC (shorter saturated chain) | Exhibits complex phase behavior with DPPC, influenced by temperature. nih.gov | Can form ripple phases and shows non-ideal mixing. |

| DSPC (longer saturated chain) | Forms more ordered and thicker bilayers with DPPC. nih.govacs.org | Increased packing density and membrane thickness. |

| POPC (hybrid chain) | Acts as a linactant, localizing at domain boundaries. rsc.org Reduces packing density and increases fluidity. mdpi.com | Modulates domain size and stability. |

Lipid-Protein Interactions

The lipid bilayer is not merely a passive solvent for membrane proteins; it actively participates in their structure, function, and organization. The interactions between DPPC and proteins are multifaceted, involving a combination of forces and leading to significant consequences for cellular processes.

Mechanisms of Protein Binding to Dipalmitoylphosphatidylcholine Membranes

The binding of proteins to DPPC membranes is driven by a combination of hydrophobic and electrostatic interactions. The principle of hydrophobic matching is a key determinant, where the hydrophobic thickness of the protein's transmembrane domain seeks to match the hydrophobic thickness of the lipid bilayer. nih.govnih.gov When there is a mismatch, the lipid bilayer can deform (stretch or compress) to accommodate the protein, or the protein may tilt. nih.govresearchgate.net This adaptation, however, comes with an energetic cost. nih.gov

Electrostatic interactions also play a crucial role, particularly for peripheral membrane proteins or the extramembranous domains of integral proteins. Positively charged amino acid residues, such as lysine (B10760008) and arginine, can interact favorably with the negatively charged phosphate (B84403) group of the DPPC headgroup. mdpi.comnih.gov These interactions can anchor the protein to the membrane surface. mdpi.com The carbonyl groups of the DPPC molecule can also serve as binding sites for certain molecules. mdpi.com The interplay of these forces dictates the precise orientation and depth of protein insertion into the membrane. nih.gov

Influence on Membrane-Bound Protein Activity and Conformation

The physical state of the DPPC membrane significantly influences the activity and conformation of associated proteins. The phase of the lipid bilayer—be it gel, liquid-crystalline, or liquid-ordered—can allosterically modulate protein function. For example, the enzymatic activity of phospholipase A2 on DPPC monolayers is highly dependent on the lipid packing density. The enzyme shows maximum activity in the fluid region of the monolayer and hydrolyzes gel-state domains primarily from the interface between the gel and fluid phases. nih.gov Similarly, the activity of phospholipase D is also modulated by the phase state of the DPPC monolayer.

The membrane environment can also impact the conformation of proteins. The stability of a protein's structure within the membrane is a delicate balance of interactions with the surrounding lipids. youtube.com Changes in the lipid environment, such as the presence of cholesterol or other phospholipids, can alter the conformational equilibrium of a protein, thereby affecting its function. The properties of the membrane, such as thickness and fluidity, can indirectly regulate the activity of enzymes and the function of ion channels. mdpi.com

Lipid-Mediated Protein-Protein Interactions in Bilayers

Proteins embedded in a DPPC bilayer can interact with each other not only through direct contact but also indirectly through perturbations in the surrounding lipid environment. This phenomenon is known as lipid-mediated protein-protein interaction. nih.govnih.gov An embedded protein can induce a local ordering or disordering of the DPPC molecules around it. pnas.org This "halo" of perturbed lipids can extend several nanometers from the protein surface and influence the free energy of another protein entering this region.

Theoretical models and simulations have shown that these lipid-mediated interactions can be either attractive or repulsive, depending on factors like the size of the proteins and the properties of the lipid bilayer. nih.gov For instance, if two proteins both induce a local thinning of the bilayer, it can be energetically favorable for them to aggregate to minimize the total area of perturbed lipid. Conversely, if they induce opposing perturbations, a repulsive interaction may occur. These interactions are thought to play a significant role in the formation of protein complexes and the spatial organization of proteins within the membrane. nih.govpnas.org The strength and range of these interactions are dependent on the composition of the lipid bilayer, including the presence of other lipids like cholesterol. nih.gov

Table 3: Summary of Lipid-Protein Interaction Mechanisms and Consequences

| Interaction Type | Description | Effect on Protein/Membrane |

|---|---|---|

| Hydrophobic Matching | Compatibility between the hydrophobic length of a protein's transmembrane domain and the thickness of the lipid bilayer. nih.govnih.gov | Influences protein orientation, stability, and can induce membrane deformation. nih.gov |

| Electrostatic Interaction | Attraction between charged amino acid residues and the polar headgroup of DPPC. mdpi.comnih.gov | Anchors peripheral proteins to the membrane surface. mdpi.com |

| Phase-Dependent Activity | The physical state of the DPPC bilayer (gel, fluid) modulates enzyme function. nih.gov | Enzyme activity can be enhanced or inhibited depending on the lipid phase. |

| Lipid-Mediated Interaction | Proteins interact indirectly via perturbations they create in the surrounding lipid bilayer. nih.govnih.gov | Can lead to protein aggregation or segregation, influencing the formation of functional complexes. nih.govpnas.org |

Lipid-Small Molecule and Ion Interactions in Model Systems

The properties of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) membranes are significantly influenced by the pH of the surrounding aqueous environment. researchgate.netnih.gov The zwitterionic nature of the phosphatidylcholine headgroup makes it susceptible to protonation or hydroxylation, which in turn alters the surface charge of the membrane and influences intermolecular interactions. ku.dk This can lead to changes in membrane structure, conductivity, and phase transition behavior. researchgate.netresearchgate.net

Molecular dynamics simulations and experimental studies using techniques like electrical impedance spectroscopy and neutron reflectometry have shown that a lower pH (increased concentration of H₃O⁺) can lead to a more tightly packed and thicker DPPC bilayer. researchgate.netresearchgate.net This effect is attributed to stronger hydrogen bonding between the phosphate oxygen atoms at the lipid-water interface, which reduces the area per lipid molecule. researchgate.net The hydrolysis of the ester bonds in DPPC also exhibits a V-shaped pH-rate profile, with the slowest rates occurring in the slightly acidic to neutral pH range of 5.8–6.5. nih.gov At a pH of 4-5, the rate of acyl migration, a transesterification reaction of the lysolipid hydrolysis product, is at its minimum. nih.gov

The phase transition temperature (Tm), which marks the shift from the gel phase to the liquid-crystalline phase, is also pH-dependent. ku.dk Changes in pH alter the surface charge and, consequently, the electrostatic interactions between lipid headgroups, which contributes to the enthalpy and entropy differences between the two phases. ku.dk In some model systems, a decrease in pH from 6.5 to 1.5, which lowers the degree of ionization, results in reduced electrostatic repulsion and a more structured film. researchgate.net

Table 1: Effect of pH on DPPC Membrane Properties

| Property | Effect of Decreasing pH (Increasing Acidity) | Underlying Mechanism | References |

| Area per Lipid | Decrease | Increased hydrogen bonding between phosphate groups, reduced electrostatic repulsion. | researchgate.net, researchgate.net |

| Bilayer Thickness | Increase | Tighter packing of lipid molecules. | researchgate.net |

| Membrane Conductivity | Significant Reduction | Alterations in the steric packing of the membrane lipids. | researchgate.net, researchgate.net |

| Hydrolysis Rate | Increases away from the pH 5.8-6.5 range | Acid and base-catalyzed hydrolysis of ester linkages. | nih.gov |

| Phase Transition | Modulated | Altered surface charge and electrostatic interactions affecting enthalpy and entropy of transition. | ku.dk |

The interaction of ions with DPPC bilayers is crucial for understanding membrane stability and function, as these interactions can modulate the structural and dynamic properties of the membrane. researchgate.net Atomistic molecular dynamics simulations have revealed that various cations, including Li⁺, Na⁺, Ca²⁺, Mg²⁺, Sr²⁺, and Ba²⁺, can bind to the oxygen atoms of the lipid headgroups, whereas K⁺ does not show significant binding. nih.govacs.org This binding is specific to the cation's characteristics, such as its radius and charge. nih.govacs.org

The binding of cations to the DPPC headgroups influences several bilayer properties:

Lipid Order and Packing: Ion binding can lead to a more ordered and compact monolayer. nih.govnih.gov For instance, the presence of NaCl can cause a reduction in the area per lipid, leading to a more condensed membrane. researchgate.netnih.gov

Area Per Lipid: An increase in the concentration of excess salt, such as NaCl, has been shown to decrease the area per lipid. This effect, however, can become saturated at higher ion concentrations. nih.gov

Headgroup Orientation: The orientation of the lipid head dipole is affected by ion binding. nih.govacs.org

Electrostatic Potential: The charge distribution across the headgroup region is altered, which in turn changes the electrostatic potential across the bilayer. nih.govacs.orgnih.gov

Molecular dynamics simulations studying NaCl show that Na⁺ ions directly coordinate with the lipid carbonyl groups, displacing ordered water molecules. nih.gov In contrast, Cl⁻ ions tend to form an ionic cloud around the choline (B1196258) groups of the head. nih.gov The binding of Na⁺ is relatively stable, while Cl⁻ ions exchange more rapidly. nih.gov The presence of ions can also impact the hydration of the lipid bilayer, with ion binding to carbonyl groups replacing previously ordered water molecules. nih.gov

Table 2: Summary of Ion Effects on DPPC Bilayers

| Ion | Binding Site | Effect on Area per Lipid | Other Structural Effects | References |

| Na⁺ | Carbonyl groups, phosphate oxygens | Decrease | Increases lipid order, alters headgroup dipole orientation and electrostatic potential. | nih.gov, acs.org, nih.gov |

| Ca²⁺ | Phosphate oxygens | Decrease | Forms stable complexes, alters headgroup dipole angles, increases lipid order. | nih.gov, acs.org, researchgate.net |

| K⁺ | No significant binding | - | Little to no effect on bilayer structure compared to other cations. | nih.gov, acs.org |

| Mg²⁺ | Phosphate oxygens | Decrease | Induces faster and better deposition of bilayers in some experimental setups. | nih.gov, acs.org, researchgate.net |

| Cl⁻ | Forms a cloud around choline groups | - | Exchanges rapidly compared to cations. | nih.gov |

The structure and function of DPPC membranes can be modulated by the incorporation of small molecules, such as fatty acids and cholesterol. nih.govupenn.edu These interactions are fundamental to many biological processes and have applications in areas like drug delivery. nih.gov

Interaction with Cholesterol: Cholesterol is a well-known modulator of membrane properties. In mixed monolayers with DPPC, cholesterol induces a condensation of molecular areas, making the film more rigid and closely packed. niscpr.res.innih.gov The elasticity modulus of DPPC monolayers increases with the addition of cholesterol. niscpr.res.in Molecular dynamics simulations show that cholesterol addition increases the thickness of the DPPC bilayer significantly. upenn.edu Specific interactions, potentially including C-H---O hydrogen bonds, can lead to the formation of DPPC-cholesterol complexes, with a notable population of 2:1 (DPPC:cholesterol) complexes observed at 40 mol % cholesterol. upenn.edu Saturated PCs like DPPC tend to condense to the greatest extent in mixtures containing about 30 mol% sterol. nih.gov

Table 3: Effects of Small Molecule Modulators on DPPC Bilayers

| Modulator | Key Interaction Effects | Impact on Bilayer Properties | References |

| Oleic Acid | Disperses homogeneously, weakens lateral forces between headgroups. | Slight decrease in area compressibility modulus, increased water permeability, minimal change in thickness. | nih.gov, researchgate.net |

| Cholesterol | Condenses molecular area, forms complexes with DPPC. | Increased bilayer thickness, increased rigidity and elasticity, alters phase behavior. | upenn.edu, niscpr.res.in, nih.gov |

Advanced Methodologies for Dipalmitoylphosphatidylcholine Research

Spectroscopic Techniques for Structural and Dynamic Analysis

Spectroscopic methods are indispensable for probing the molecular characteristics of 1,3-DPPC, offering detailed information on its structure, interactions, and dynamic behavior in various states.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-invasive technique used to investigate the molecular structure and interactions of lipids like 1,3-DPPC at a sub-molecular level. researchgate.net By analyzing the vibrational modes of specific functional groups, FTIR provides insights into the organization and environment of different parts of the lipid molecule, such as the polar headgroup and the acyl chains. researchgate.netnih.govuni-leipzig.de

Studies utilizing FTIR can reveal changes in the local environment of the phosphate (B84403) headgroups and ester carbonyl groups at the polar/apolar interface of a bilayer. nih.gov For instance, research on analogs of dipalmitoylphosphatidylcholine has shown that substitutions in the acyl chains can lead to structural alterations that increase the polarity around the phosphate and carbonyl groups. nih.gov The technique is also sensitive to the hydration state of the lipid headgroups and the surrounding water molecules, which can indicate the strength of interactions with other molecules. researchgate.netnih.gov

The C-H stretching vibrations of the hydrocarbon chains, typically observed in the 3000–2800 cm⁻¹ region, and the ester carbonyl (C=O) stretching vibrations around 1735 cm⁻¹, provide information about the conformational order and packing of the acyl chains. mdpi.comresearchgate.net The antisymmetric stretching vibration of the phosphate group (PO₂⁻), found between 1260-1220 cm⁻¹, is another key indicator of the headgroup's status. researchgate.netmdpi.com

Interactive Table:

Table 1: Characteristic FTIR Bands for DPPC Analysis| Vibrational Mode | Frequency Range (cm⁻¹) | Structural Information |

|---|---|---|

| C-H Stretching | 3000-2800 | Acyl chain order and packing |

| C=O Stretching | ~1735 | Carbonyl group environment |

| PO₂⁻ Antisymmetric Stretching | 1260-1220 | Phosphate headgroup conformation |

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique for characterizing the thermotropic phase behavior of lipids like 1,3-DPPC. nih.govresearchgate.netucm.es It measures the heat flow associated with thermal transitions in a material as a function of temperature, providing data on phase transition temperatures, enthalpies (ΔH), and the cooperativity of these transitions. nih.govnih.gov

For hydrated 1,3-DPPC (also referred to as β-DPPC), DSC heating scans have revealed multiple endothermic transitions. nih.gov After storage at low temperatures, transitions have been observed at approximately 27°C and 37°C, with corresponding transition enthalpies of 9.1 and 10.5 kcal/mol, respectively. nih.gov The higher temperature transition is reversible upon cooling, while the lower temperature one is not, suggesting the metastable nature of the low-temperature form. nih.gov The presence of other molecules, such as cholesterol or drugs, can significantly alter the DSC thermograms of DPPC, causing shifts in transition temperatures and broadening of the transition peaks, which indicates an interaction with the lipid bilayer. nih.govresearchgate.net For example, mixing with certain drug derivatives has been shown to eliminate the pre-transition and broaden the main phase transition of DPPC. nih.gov

Interactive Table:

Table 2: Thermotropic Phase Transition Data for Hydrated 1,3-DPPC| Transition Temperature (°C) | Transition Enthalpy (kcal/mol) | Reversibility |

|---|---|---|

| 27 | 9.1 | No |

| 37 | 10.5 | Yes |

Data obtained from heating scans after prolonged storage at -3°C. nih.gov

DSC is a sensitive, non-perturbing method that is crucial for understanding how the unique structure of 1,3-DPPC affects its phase transitions and interactions within a membrane environment. researchgate.netucm.es

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for investigating the molecular dynamics, conformation, and organization of 1,3-DPPC in detail. researchgate.netnih.gov High-pressure ²H-NMR studies on selectively deuterated 1,2-DPPC have provided insights into the effects of pressure on the structure and dynamics of its acyl chains. nih.gov Such studies reveal that pressure generally increases the order of all chain segments in both the liquid-crystalline and gel phases. nih.gov

Pulse NMR has been used to study the pre-transition and main transition of aqueous dipalmitoylphosphatidylcholine dispersions, showing significant changes at different temperatures. nih.gov Multinuclear solid-state NMR (¹H, ¹³C, ³¹P) is particularly powerful for studying molecular interactions, for instance, between DPPC and cholesterol. nih.gov These studies have shown that cholesterol significantly alters the chemical shifts and line shapes of DPPC's carbonyl carbons, indicating a direct interaction. nih.gov

Furthermore, NMR can probe the conformation of the choline (B1196258) headgroup. capes.gov.bracs.org Doubly decoupled ¹³C {¹H, ¹⁴N} NMR spectroscopy has been employed to study the conformation and dynamics of the choline headgroup in phospholipids (B1166683). capes.gov.br This technique can overcome the line broadening caused by the interaction between ¹³C and ¹⁴N nuclei, allowing for a more precise analysis of the headgroup's rotational isomerism. capes.gov.br Previous NMR studies have suggested that the glycerol (B35011) backbone of 1,3-DPPC may adopt an orientation parallel to the bilayer surface, which contrasts with the perpendicular orientation typically seen in its 1,2-isomer. nih.gov This altered conformation is thought to be responsible for the differences in molecular packing, hydration, and thermotropic behavior observed between the two isomers. nih.gov

Fluorescence spectroscopy and the measurement of fluorescence anisotropy (or polarization) are widely used techniques to probe the fluidity and microenvironment of lipid bilayers, including those formed by 1,3-DPPC. nih.govnih.gov These methods often employ fluorescent probes that insert into the lipid bilayer and report on their surroundings through changes in their fluorescence properties. nih.gov

Fluorescence depolarization, using probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), can monitor changes in fluidity that accompany the gel-to-liquid crystalline phase transition. nih.gov The degree of fluorescence polarization (P) or anisotropy (r) is related to the rotational mobility of the probe, which in turn reflects the viscosity or fluidity of the membrane. In a more ordered, gel-phase membrane, the probe's rotation is restricted, leading to higher anisotropy. Conversely, in a more fluid, liquid-crystalline phase, the probe tumbles more freely, resulting in lower anisotropy.

This technique allows for the construction of phase diagrams for mixed lipid systems by plotting the transition temperatures against the lipid composition. nih.gov Such studies have revealed that the miscibility of different lipids can vary significantly depending on the curvature of the membrane, such as in small vesicles versus large liposomes. nih.gov The interaction of molecules with the membrane can also be studied, as the binding of substances can alter membrane fluidity and thus the fluorescence anisotropy of the embedded probe.

The Perrin equation describes the relationship between fluorescence polarization (P), the rotational relaxation time of the fluorophore, the fluorescence lifetime (τ), and the viscosity (η) of the medium. mdpi.com Fluorescence anisotropy (FA) is another related parameter used to describe the same phenomenon. mdpi.com

Imaging and Microscopy Techniques

Microscopy techniques provide direct visualization of the surface and structure of 1,3-DPPC assemblies, offering complementary information to spectroscopic methods.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique capable of visualizing the surface topography of lipid bilayers at the nanoscale and probing their mechanical properties. arxiv.orgnih.gov In studies of supported planar bilayers, AFM can be operated in both contact and tapping modes to obtain detailed morphological data. nih.gov

AFM has been used to investigate the morphology of phosphatidylcholine bilayers below their phase transition temperature, achieving molecular resolution. nih.gov These studies can reveal the arrangement of individual lipid headgroups and observe how the surface topology changes, for example, through repeated scanning in contact mode. nih.gov

Furthermore, advanced AFM modes, such as amplitude modulation-frequency modulation (AM-FM) AFM and PeakForce Quantitative Nanomechanical Mapping (PF-QNM), allow for the simultaneous mapping of topography and viscoelastic properties like the Young's modulus. pnas.orgnih.gov This provides quantitative data on the stiffness and energy dissipation of different lipid phases. For instance, in mixed lipid systems, AFM can distinguish between the stiffer gel phase and the more fluid liquid phase. nih.gov Studies on DPPC have shown that in the gel phase, it forms islands with a height of about 5 nm. pnas.org The mechanical properties, such as the storage modulus (elasticity) and loss modulus (viscosity), can be quantified, revealing how factors like the presence of cholesterol modulate the viscoelasticity of the bilayer. pnas.org

Interactive Table:

Table 3: Mechanical Properties of DPPC Bilayers Measured by AFM| Property | Value (DPPC) | Value (DPPC with 15% Cholesterol) |

|---|---|---|

| Height | ~5.1 nm | - |

| Storage Modulus (E_storage) | ~63 MPa | ~85 MPa |

Data obtained from AM-FM AFM studies. pnas.org

Fluorescence Microscopy for Lipid Domain Visualization

Fluorescence microscopy is a powerful tool for the direct visualization of lipid domains within DPPC-containing membranes. By incorporating fluorescent probes that exhibit preferential partitioning between different lipid phases, researchers can image the lateral organization of membranes with high spatial resolution.

Confocal fluorescence microscopy, in particular, has been instrumental in characterizing lipid domains in giant unilamellar vesicles (GUVs), which are excellent models for cell membranes. nih.gov These studies often employ fluorescent dyes that have different affinities for the liquid-condensed (LC) and liquid-expanded (LE) phases of DPPC. For instance, the probe 1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate (B79767) (diIC18) has been shown to preferentially partition into the more ordered, saturated DPPC-rich domains over more fluid phases. nih.govmpg.de This differential partitioning allows for the clear visualization of coexisting LC and LE phases. nih.gov

Beyond standard confocal microscopy, near-field scanning optical microscopy (NSOM) has provided even higher resolution, enabling the study of submicron-scale domains in DPPC monolayers and bilayers. nih.gov Through simultaneous fluorescence and topography measurements, NSOM can confirm that observed structures are indeed coexisting lipid phases and not simply defects in the membrane. nih.gov Two-photon microscopy has also been employed to visualize lipid structure in living cells, providing evidence for the existence of liquid-ordered domains, or "lipid rafts," enriched in specific cellular structures. nih.govresearchgate.net The generalized polarization (GP) values obtained from fluorescent probes like Laurdan can be used to map the lipid order of the membrane, distinguishing between more fluid and more condensed domains. nih.gov

The combination of fluorescence microscopy with other techniques, such as fluorescence correlation spectroscopy (FCS), allows for the correlation of domain morphology with the dynamic properties of the lipids within them. FCS can measure the translational diffusion coefficient of fluorescent probes, providing quantitative data on the fluidity of different lipid phases. nih.govtandfonline.com

Table 1: Fluorescence Probes Used in DPPC Domain Visualization

| Probe Name | Abbreviation | Preferential Partitioning | Application | References |

|---|---|---|---|---|

| 1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate | diIC18 | Liquid-condensed (DPPC-rich) phase | Visualization of LC/LE phase coexistence in monolayers and bilayers. | nih.govmpg.de |

| 2-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoyl)-1-hexadecanoyl-sn-glycero-3-phosphocholine | Bodipy-PC | Used to image lipid phases in GUVs. | Characterization of lipid bilayer phases. | nih.gov |

| 6-dodecanoyl-2-dimethylaminonaphthalene | Laurdan | Distributes equally but emission spectrum is sensitive to lipid packing. | Visualization of lipid order and raft domains in living cells. | nih.gov |

| BODIPY-GM1 | - | Binds to ganglioside GM1, often found in lipid rafts. | Analysis of lipid raft dynamics. | nih.gov |

Mass Spectrometry Imaging (MSI) for Spatial Metabolomics Research

Mass spectrometry imaging (MSI) is a powerful technique that enables the visualization of the spatial distribution of molecules, including lipids and metabolites, directly in tissue sections without the need for labeling. nih.govresearchgate.netnih.gov This methodology provides a "molecular snapshot" of the tissue, offering insights into the localized biochemistry. youtube.com

In the context of DPPC research, MSI has been particularly valuable for studying pulmonary surfactant metabolism. nih.govresearchgate.net For example, by administering a universally 13C-labeled version of DPPC (U13C-DPPC) to mouse lungs, researchers have been able to use MSI to track the distribution and metabolic fate of the exogenous surfactant. nih.govresearchgate.net This approach, combined with high-resolution mass spectrometry, allows for the differentiation between the administered tracer and endogenous lipids.

Furthermore, by using a dual-labeling strategy that includes another isotopic tracer, such as methyl-D9-choline, scientists can simultaneously image the synthesis of new phosphatidylcholine species. nih.govresearchgate.net This has provided crucial information on processes like acyl chain remodeling of DPPC and has demonstrated that the administration of exogenous surfactant does not inhibit the synthesis of endogenous phosphatidylcholine. nih.govresearchgate.net

Different MSI techniques, such as matrix-assisted laser desorption/ionization (MALDI) and desorption electrospray ionization (DESI), can be employed to generate these molecular maps. researchgate.netcolumbia.edu The choice of technique can depend on the desired spatial resolution and the types of molecules being analyzed. Cryogenic imaging workflows are also being developed to analyze samples in a near-native state, preserving the transient metabolome and lipidome at the single-cell level. columbia.edu

Table 2: Applications of MSI in DPPC Research

| Application | Key Findings | Isotopic Tracers Used | MSI Technique | References |

|---|---|---|---|---|

| Imaging pulmonary surfactant metabolism | Visualized the distribution and metabolic products of therapeutic surfactants. | Universally 13C-labeled dipalmitoyl PC (U13C-DPPC) | High-resolution MALDI-MSI | nih.govresearchgate.net |

| Studying endogenous PC synthesis | Demonstrated a lack of inhibition of endogenous PC synthesis by exogenous surfactant. | methyl-D9-choline | High-resolution MALDI-MSI | nih.govresearchgate.net |

| Locating lipid remodeling processes | Identified the locations of acyl chain remodeling of U13C-DPPC, leading to the formation of polyunsaturated PC lipids. | U13C-DPPC | High-resolution MALDI-MSI | nih.govresearchgate.net |

Surface Characterization and Monolayer Techniques

The amphipathic nature of DPPC allows it to form stable monolayers at an air-water interface, which serve as excellent model systems for studying the properties of a single leaflet of a biological membrane. wikipedia.orgmdpi.com A variety of surface-sensitive techniques are employed to characterize these monolayers.

Langmuir-Blodgett Trough for Monolayer Studies

The Langmuir-Blodgett (LB) trough is a cornerstone instrument for the study of insoluble monolayers like those formed by DPPC. mdpi.comnih.gov It consists of a trough filled with an aqueous subphase, with movable barriers that can compress the monolayer spread on the surface. A Wilhelmy plate or similar sensor measures the surface pressure (the reduction in surface tension caused by the monolayer) as a function of the area per molecule. nih.gov

The resulting surface pressure-area (π-A) isotherm provides a wealth of thermodynamic information about the monolayer, revealing different phase transitions. nih.gov For a pure DPPC monolayer, as it is compressed, it typically transitions from a gas phase to a liquid-expanded (LE) phase, then through a LE-liquid condensed (LC) coexistence region, and finally to a fully condensed (LC) phase before collapsing at a high surface pressure. nih.govosu.edu The characteristics of these phase transitions, such as the transition pressure and the compressibility of the monolayer, can be precisely determined from the isotherm. nih.gov